molecular formula C20H16N2O2S B10889975 6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B10889975
M. Wt: 348.4 g/mol
InChI Key: QRUPUASPVGOUPU-UHFFFAOYSA-N
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Description

6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused with a pyrimidine ring, which is further substituted with acetyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyrimidine derivative in the presence of a suitable catalyst and solvent. For example, the reaction of 4-bromoacetyl-3-methyl-5-oxo-1-phenyl-2-pyrazoline with thiourea can lead to the formation of related fused heterocyclic systems .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in various substituted thiazolopyrimidine compounds.

Scientific Research Applications

6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and disrupting cellular processes .

Properties

Molecular Formula

C20H16N2O2S

Molecular Weight

348.4 g/mol

IUPAC Name

6-acetyl-5,7-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C20H16N2O2S/c1-13(23)17-18(14-8-4-2-5-9-14)21-20-22(16(24)12-25-20)19(17)15-10-6-3-7-11-15/h2-11,19H,12H2,1H3

InChI Key

QRUPUASPVGOUPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)CS2)C4=CC=CC=C4

Origin of Product

United States

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